molecular formula C9H9ClN2O4 B033537 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide CAS No. 110952-49-3

2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide

Cat. No.: B033537
CAS No.: 110952-49-3
M. Wt: 244.63 g/mol
InChI Key: HCGKAHCHJIYHAG-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide (CAS: 35588-39-7) is a substituted acetamide derivative with the molecular formula C₈H₇ClN₂O₄ and a molecular weight of 230.605 g/mol. Its structure features a chloroacetamide group attached to a phenolic ring substituted with a nitro group at the 5-position and a hydroxyl group at the 2-position. Key physical properties include a density of 1.599 g/cm³, a boiling point of 461.5°C, and a flash point of 232.9°C .

Properties

IUPAC Name

2-chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-3-7(12(15)16)1-2-8(6)13/h1-3,13H,4-5H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKAHCHJIYHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CNC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333533
Record name 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110952-49-3
Record name 2-Chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110952-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation Dynamics

The acylation of 2-hydroxy-5-nitrobenzylamine with chloroacetyl chloride proceeds via nucleophilic acyl substitution. The amine’s lone pair attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond. The nitro and hydroxyl groups on the benzyl ring influence reactivity:

  • The nitro group (-NO₂) acts as a strong electron-withdrawing group, reducing the benzylamine’s nucleophilicity and necessitating mildly basic conditions to deprotonate the amine.

  • The hydroxyl group (-OH) may participate in hydrogen bonding, stabilizing intermediates but requiring protection in some cases (e.g., using acetyl groups).

Solvent and Base Selection

Classical methods favor toluene or dichloromethane due to their inertness and ability to dissolve both organic and inorganic reagents. Sodium carbonate or triethylamine is used as a base to neutralize HCl generated during acylation. For example, triethylamine forms a soluble ammonium salt, simplifying purification.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via solvent pulping. A 5:1 (v/v) methyl tert-butyl ether:methanol mixture effectively removes unreacted starting materials and byproducts, yielding crystals with >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 300 MHz): Signals at δ 3.68 (s, 2H, CH₂Cl), 6.99–8.05 (m, aromatic protons), and 10.2 (s, 1H, OH).

  • Mass Spectrometry : A molecular ion peak at m/z 257.6 (M+H⁺).

Comparative Analysis with Analogous Syntheses

While direct literature on this compound is sparse, methods for structurally related compounds provide insights. For instance, the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (a nintedanib intermediate) follows analogous acylation-methylation steps:

StepReagents/ConditionsYield (%)Purity (HPLC)
Acylationp-Nitroaniline, chloroacetyl chloride, toluene89–9393–98
MethylationDimethyl sulfate, NaOH, dichloromethane90–9696–99

Key differences include:

  • Substituent Position : The hydroxy-nitro group in the target compound vs. methyl-nitro in the analog.

  • Reactivity : The hydroxy group necessitates milder methylation conditions to avoid ether formation.

Industrial Scalability and Challenges

Solvent Compatibility

Toluene and dichloromethane are preferred for scalability due to low cost and ease of removal. However, dichloromethane’s toxicity drives research into alternatives like ethyl acetate, though its instability under basic conditions limits use.

Impurity Control

Common impurities include:

  • Unreacted Chloroacetyl Chloride : Removed via aqueous washes.

  • Diacylated Byproducts : Minimized by stoichiometric control (1:1 amine:acyl chloride ratio) .

Chemical Reactions Analysis

2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide undergoes various chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactions

The compound contains several functional groups, including a chloro group, a hydroxy group, and a nitro group. These groups enable the compound to undergo various chemical transformations:

  • Oxidation : The hydroxy group can be oxidized to form a carbonyl group.
  • Reduction : The nitro group can be reduced to an amino group using agents like hydrogen in the presence of catalysts.
  • Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

These reactions are crucial for synthesizing more complex molecules and modifying existing compounds for specific applications.

Chemistry

In organic synthesis, 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide is utilized as a reagent for introducing functional groups into target molecules. Its ability to participate in various chemical reactions makes it an essential intermediate in the synthesis of other organic compounds.

Biology

The compound has potential applications in proteomics , particularly in the modification of proteins and peptides. It can covalently modify amino acid residues, such as tryptophan, which is significant for studying protein function and interactions. Additionally, its structural features suggest potential biological activities that warrant further investigation.

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent. Its unique chemical properties may contribute to drug development efforts, particularly in designing new pharmaceuticals with enhanced efficacy or reduced side effects. Studies are also examining its interactions with biological targets to understand its pharmacokinetics and pharmacodynamics better.

Industry

In industrial applications, this compound is used in producing specialty chemicals and intermediates. Its versatility allows it to be employed in various processes, including the manufacture of dyes and pigments.

Case Studies and Research Findings

  • Protein Modification Studies : Research has demonstrated that this compound can effectively modify tryptophan residues in proteins, impacting their stability and function. These modifications are crucial for understanding enzyme activity and protein-protein interactions.
  • Drug Development Initiatives : Ongoing studies are investigating the compound's potential as a lead compound for developing new drugs targeting specific biological pathways. Preliminary results suggest that derivatives of this compound exhibit promising activity against certain cancer cell lines.
  • Industrial Applications : In industrial settings, the compound has been employed as an intermediate in synthesizing various specialty chemicals, showcasing its utility beyond academic research.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the chloro group can undergo nucleophilic substitution reactions. These interactions can lead to the modification of proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide 2-OH, 5-NO₂ C₈H₇ClN₂O₄ 230.61 Intramolecular H-bonding (OH⋯O), nitro group enhances electrophilicity
2-Chloro-N-(2,4-dimethylphenyl)acetamide 2-CH₃, 4-CH₃ C₁₀H₁₂ClNO 197.66 Planar amide group; intermolecular N–H⋯O H-bonding chains in crystal lattice
2-Chloro-N-(4-chlorophenyl)acetamide 4-Cl C₈H₇Cl₂NO 204.05 Synergistic halogen interactions; similar geometry to methyl-substituted analogs
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide 4-NO₂, 2-(2-Cl-benzoyl) C₁₅H₁₀Cl₂N₂O₄ 353.16 Nitro and benzoyl groups enhance steric bulk; potential impurity in pharmaceuticals
2-Chloro-N-(4-ethylcyclohexyl)acetamide 4-ethylcyclohexyl C₁₀H₁₈ClNO 203.71 Aliphatic substituent reduces aromatic interactions; higher lipophilicity (XLogP3: 2.8)

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in the target compound enables intramolecular H-bonding, whereas compounds like 2-chloro-N-(2,4-dimethylphenyl)acetamide rely on intermolecular N–H⋯O bonds for crystal packing .
  • Steric Effects : Bulky substituents (e.g., benzoyl in or ethylcyclohexyl in ) reduce molecular flexibility and alter solubility profiles.

Key Observations :

  • Chloroacetylation: A common method for synthesizing chloroacetamides involves reacting chloroacetyl chloride with amines or phenols under basic conditions .
  • Stapling Reactions: Chloroacetamides like 2-chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide are used in peptide stapling, highlighting their utility in bioconjugation .

Biological Activity

2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Formula : C9H9ClN2O3
  • Molecular Weight : 232.63 g/mol
  • CAS Number : 110952-49-3

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound shows significant antimicrobial properties against various pathogens.

  • Study Findings :
    • In a screening of N-(substituted phenyl)-2-chloroacetamides, the compound was effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans .
    • The effectiveness is attributed to the lipophilicity of the halogenated phenyl ring, which facilitates penetration through cell membranes .
PathogenActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate
Candida albicansModerate

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties.

  • Mechanism of Action :
    • It inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in pro-inflammatory mediators such as prostaglandins .
    • In vitro studies reported an IC50 value of approximately 0.04 μmol for COX-2 inhibition, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Studies

  • Antimicrobial Screening :
    A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with halogenated substituents exhibited superior activity against Gram-positive bacteria .
  • Inflammation Models :
    In animal models of inflammation, compounds similar to this compound showed significant reductions in edema and inflammatory markers when administered prior to inflammatory stimuli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Substituents : The presence of chlorine and nitro groups enhances lipophilicity and reactivity, which are critical for antimicrobial efficacy.
  • Hydroxyl Group : The hydroxyl group contributes to the compound's ability to interact with biological targets effectively.

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent choice (e.g., dichloromethane vs. benzene), temperature (e.g., reflux vs. 50°C), and stoichiometry of reagents like chloroacetyl chloride and aromatic amines. For example, using triethylamine as a base during reflux improves coupling efficiency between the amine and chloroacetyl chloride . Continuous flow reactors may enhance scalability and reduce side reactions compared to batch processes . Purity can be monitored via TLC and confirmed by recrystallization in solvents like pet-ether .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm the presence of functional groups (e.g., hydroxyl, nitro, and amide protons) and assess regioselectivity .
  • FT-IR to identify characteristic peaks for C=O (amide I band, ~1650 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .
  • X-ray crystallography for resolving crystal packing and hydrogen-bonding interactions, as demonstrated in related chloroacetamide structures .

Q. How can researchers mitigate hazards during the handling of this compound?

  • Methodological Answer : Due to structural similarities to aromatic nitro compounds, assume risks of toxicity and explosivity. Use PPE (gloves, lab coats, goggles), conduct reactions in fume hoods, and avoid open flames. Store in airtight containers away from reducing agents . Emergency protocols for spills should include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar chloroacetamides?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from variations in substituent positions (e.g., hydroxyl vs. chloro groups) . Systematic SAR studies should compare analogs like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide . Use in vitro assays (e.g., kinase inhibition screens) under standardized conditions (pH, temperature) to isolate structural effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the nitro and hydroxyl groups on the chloroacetamide moiety. Focus on:
  • Electrostatic potential maps to identify electrophilic centers.
  • Transition state analysis for SN2 reactions with thiols or amines .
    Validate predictions experimentally via kinetic studies using UV-Vis spectroscopy to track reaction progress .

Q. What role does the hydroxyl group play in the compound’s stability under physiological conditions?

  • Methodological Answer : The hydroxyl group may participate in intramolecular hydrogen bonding with the amide carbonyl, reducing hydrolysis susceptibility. Test stability by:
  • pH-dependent degradation studies (e.g., HPLC monitoring at pH 2–9).
  • Mass spectrometry to identify degradation products (e.g., nitroso derivatives or free acetamide) .
    Compare with analogs lacking the hydroxyl group (e.g., 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide) to isolate its protective role .

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